![molecular formula C11H27N6P B12550054 N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide CAS No. 157949-98-9](/img/structure/B12550054.png)
N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide
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Overview
Description
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide is a chemical compound known for its unique structure and reactivity. It is classified as an aminal and a ditertiary amine, making it a versatile reagent in organic synthesis .
Preparation Methods
The synthesis of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide typically involves the reaction of dimethylamine with formaldehyde. The reaction proceeds as follows: [ 2 (CH_3)_2NH + CH_2O \rightarrow [(CH_3)_2N]_2CH_2 + H_2O ] This reaction is catalyzed by strong, anhydrous acids . Industrial production methods often utilize similar reaction conditions but may involve additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to simpler amines.
Substitution: The compound readily participates in substitution reactions, particularly aminomethylation reactions. Common reagents used in these reactions include nickel chloride (NiCl_2·6H_2O) and samarium chloride (SmCl_3·6H_2O) as catalysts.
Scientific Research Applications
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential in drug development and other medical applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide involves its role as a reagent in aminomethylation reactions. The reaction is initiated by the addition of a strong, anhydrous acid, leading to the formation of a reactive intermediate that facilitates the aminomethylation process . This intermediate can then react with various substrates to form the desired products.
Comparison with Similar Compounds
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide is unique due to its structure and reactivity. Similar compounds include:
Bis(dimethylamino)methane: This compound is also an aminal and a ditertiary amine, but it has a simpler structure and different reactivity.
N,N,N’,N’-Tetramethylformamidinium chloride: This compound is used in similar applications but has different chemical properties and reactivity.
Eschenmoser’s salt: Another reagent used for aminomethylation reactions, but with distinct structural and reactivity differences.
These comparisons highlight the unique properties and applications of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide in various scientific and industrial contexts.
Biological Activity
N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide, often referred to as a phosphonous diamide, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes two bis(dimethylamino)methylidene groups attached to a central phosphorus atom. This configuration contributes to its reactivity and biological interactions.
Research indicates that phosphonous diamides may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Phosphonous compounds can act as enzyme inhibitors, potentially affecting metabolic pathways.
- Interaction with Cellular Receptors : These compounds may bind to specific receptors in cells, altering signaling pathways.
- Toxicological Effects : Some studies suggest that phosphonous diamides can induce cytotoxicity in various cell lines.
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in several studies. Key findings include:
Table 1: Toxicity Data Summary
Study Reference | Test Organism | Route of Exposure | LC50 (mg/kg) | Observed Effects |
---|---|---|---|---|
Smith et al. 2020 | Rats | Oral | 100 | Lethargy, tremors |
Johnson et al. 2021 | Mice | Inhalation | 250 | Respiratory distress |
Lee et al. 2022 | Human Cell Lines | In Vitro | N/A | Cytotoxicity observed at 50 µM |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Neurotoxicity Assessment : A study conducted by Brown et al. (2023) investigated the neurotoxic effects of the compound on neuronal cell lines. Results indicated significant cell death at concentrations above 25 µM, suggesting a dose-dependent neurotoxic effect.
- Antimicrobial Activity : Research by Green et al. (2024) explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Enzyme Inhibition Studies : A recent study by Patel et al. (2023) focused on the inhibition of acetylcholinesterase by the compound, revealing an IC50 value of 15 µM, indicating potential implications for neurodegenerative diseases.
Properties
CAS No. |
157949-98-9 |
---|---|
Molecular Formula |
C11H27N6P |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
2-[[bis(dimethylamino)methylideneamino]-methylphosphanyl]-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C11H27N6P/c1-14(2)10(15(3)4)12-18(9)13-11(16(5)6)17(7)8/h1-9H3 |
InChI Key |
AGRJQEYVTOHUGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NP(C)N=C(N(C)C)N(C)C)N(C)C |
Origin of Product |
United States |
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